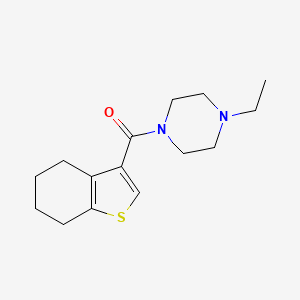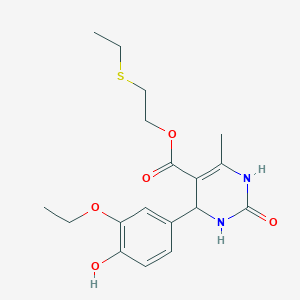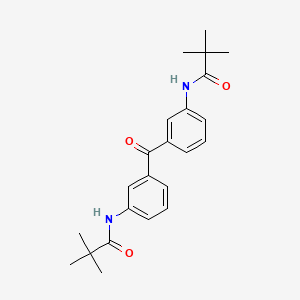![molecular formula C18H17Cl3N2OS B5070416 4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5070416.png)
4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a type of kinase inhibitor that has been found to have promising results in the treatment of certain diseases. In
Mechanism of Action
TAK-659 works by inhibiting the activity of BTK, which is a key enzyme involved in the development of certain types of cancer. BTK is a member of the Tec family of tyrosine kinases and plays a critical role in B-cell receptor signaling. By inhibiting the activity of BTK, TAK-659 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been found to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been found to inhibit the growth and proliferation of cancer cells. TAK-659 has also been found to reduce the production of inflammatory cytokines, which are involved in the development of autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 for lab experiments is its potency as a BTK inhibitor. TAK-659 has been found to be highly effective in inhibiting the activity of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, one of the limitations of TAK-659 is its specificity. TAK-659 has been found to inhibit the activity of other kinases in addition to BTK, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on TAK-659. One area of research is the development of more specific BTK inhibitors that can target BTK without inhibiting other kinases. Another area of research is the development of combination therapies that can enhance the effectiveness of TAK-659 in the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of TAK-659 and its potential applications in various fields.
Synthesis Methods
The synthesis method of TAK-659 involves several steps. The first step involves the reaction of 2,4,5-trichloroaniline with tert-butyl isocyanate to form 4-tert-butyl-N-(2,4,5-trichlorophenyl)urea. The second step involves the reaction of the urea with carbon disulfide to form 4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. This synthesis method has been optimized to produce high yields of TAK-659 with high purity.
Scientific Research Applications
TAK-659 has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the treatment of certain types of cancer. TAK-659 has been found to be a potent inhibitor of BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the development of certain types of cancer. TAK-659 has also been found to have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
4-tert-butyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2OS/c1-18(2,3)11-6-4-10(5-7-11)16(24)23-17(25)22-15-9-13(20)12(19)8-14(15)21/h4-9H,1-3H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPVZHADDZJWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5070349.png)
![1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5070355.png)

![methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5070363.png)
![N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5070370.png)
![7-{[(3,4-dichlorophenyl)amino]carbonyl}-4-oxo-3-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine-6-carboxylic acid](/img/structure/B5070371.png)

![1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5070389.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070392.png)

![methyl 3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5070406.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5070409.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B5070426.png)
![2-(4-methyl-1-piperidinyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5070428.png)